molecular formula C9H11NO3S B12532892 3-Sulfanyl-L-tyrosine CAS No. 742639-25-4

3-Sulfanyl-L-tyrosine

Cat. No.: B12532892
CAS No.: 742639-25-4
M. Wt: 213.26 g/mol
InChI Key: YUIMQARXTGWESJ-LURJTMIESA-N
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Description

3-Sulfanyl-L-tyrosine is a specialized, synthetic amino acid analog that incorporates a sulfanyl (thiol) group onto the aromatic ring of L-tyrosine. This structural modification creates a molecule with dual functionality, possessing both the phenolic characteristics of tyrosine and the reactive thiol properties of cysteine. This unique combination makes it a valuable tool for probing enzyme mechanisms, particularly in studies of tyrosinase and sulfotransferase enzymes . It also serves as a potential building block for the synthesis of novel peptides or biomimetic polymers, where the thiol group can be used for site-specific conjugation or to influence redox chemistry and metal binding. Researchers can utilize this compound to study post-translational modification pathways or to create custom scaffolds for protein engineering. As a non-proteinogenic amino acid, it is strictly for use in controlled laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

742639-25-4

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

YUIMQARXTGWESJ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)S)O

Origin of Product

United States

Novel Disulfide Cross Linking:

The sulfanyl (B85325) group of 3-Sulfanyl-L-tyrosine can participate in thiol-disulfide interchange reactions, analogous to cysteine. nih.govacs.orgresearchgate.net This allows for the formation of novel disulfide bonds, either with a cysteine residue (a mixed alkyl-aryl disulfide) or with another this compound residue (a diaryl disulfide). These aromatic-containing cross-links could introduce unique structural constraints, potentially enhancing protein stability or creating redox-sensitive switches with different electrochemical properties compared to traditional cysteine-cysteine disulfides. Studies have shown that aromatic thiols can react more rapidly with protein disulfides than aliphatic thiols, suggesting they could be highly dynamic participants in a protein's redox chemistry. acs.orgnih.gov

Bioconjugation and Site Specific Labeling:

The enhanced nucleophilicity of the aromatic thiolate makes it an excellent target for chemoselective ligation reactions. It can react readily with electrophilic reagents such as maleimides and iodoacetamides to form stable thioether bonds. nih.govthermofisher.com This provides a precise method for site-specifically attaching probes, drugs, or other macromolecules to a protein scaffold, away from native cysteine residues.

Table 3: Thiol-Mediated Reactions of Incorporated 3-Sulfanyl-L-tyrosine

Reaction Type Reactant Partner Resulting Linkage Application
Thiol-Disulfide Interchange Cysteine or this compound Disulfide Bond (-S-S-) Novel protein cross-linking, Redox sensing
Michael Addition Maleimide (B117702) Thioether Bond Site-specific protein labeling, Bioconjugation
Nucleophilic Substitution Iodoacetamide (B48618) / Alkyl Halide Thioether Bond Site-specific protein modification, PEGylation

The incorporation of this compound represents a significant expansion of the chemical functionality available for protein design. Through engineered enzymatic pathways, this non-canonical amino acid can be synthesized and integrated into proteins, where its unique aromatic thiol group can be leveraged for novel structural modifications and bioconjugation strategies.

Tyrosine Phenol Lyase Tpl Pathway:

Tyrosine Phenol (B47542) Lyase (TPL) is a versatile pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. researchgate.netnih.govnih.gov The reverse reaction, which synthesizes L-tyrosine from these precursors, can be exploited to produce novel tyrosine derivatives. frontiersin.orggoogle.com An engineered TPL with a broadened substrate scope could synthesize 3-Sulfanyl-L-tyrosine directly if provided with 3-mercaptophenol as the aromatic substrate. researchgate.net Site-directed mutagenesis of TPL from species like Citrobacter freundii has already proven successful in altering its specificity to accept various substituted phenols for the production of non-canonical amino acids. researchgate.net

Table 2: Engineered Tyrosine Phenol Lyase (TPL) Pathway

Step Enzyme (Engineered) Substrate(s) Product Reaction Type

Thiol-Mediated Reactions within Protein Architectures

Once this compound is incorporated into a protein's primary sequence, its aromatic thiol group provides a unique and highly reactive chemical handle. Its reactivity differs from the aliphatic thiol of cysteine due to the influence of the adjacent aromatic ring, which lowers the pKa of the thiol group and enhances its nucleophilicity at physiological pH. nih.govacs.orgacs.org

Computational and Theoretical Investigations of 3 Sulfanyl L Tyrosine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. These methods have been applied to understand the structure and reactivity of amino acids and their derivatives, including L-tyrosine. nih.govnih.govindexcopernicus.com For 3-Sulfanyl-L-tyrosine, these calculations can predict its optimized geometry, vibrational frequencies, and electronic characteristics. nih.govwalshmedicalmedia.com

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comwuxibiology.com A smaller gap generally implies higher reactivity. irjweb.com

For derivatives of L-tyrosine, DFT calculations have been used to determine these frontier orbitals and associated reactivity descriptors. indexcopernicus.com In the case of this compound, the introduction of the sulfanyl (B85325) group is expected to influence the electronic distribution and, consequently, the HOMO and LUMO energy levels. The sulfur atom, with its lone pairs of electrons, can contribute significantly to the HOMO, potentially increasing its energy and making the molecule more susceptible to electrophilic attack. Conversely, the LUMO may be localized on the aromatic ring and the carboxylic acid group.

Table 1: Calculated Reactivity Descriptors for a Tyrosine Derivative (Illustrative)

DescriptorValue (eV)Significance
EHOMO-6.29Electron donating ability
ELUMO-1.81Electron accepting ability
Energy Gap (ΔE)4.48Chemical reactivity and stability
Electronegativity (χ)4.05Tendency to attract electrons
Chemical Hardness (η)2.24Resistance to change in electron configuration
Chemical Softness (S)0.22Reciprocal of hardness
Electrophilicity Index (ω)3.65Propensity to accept electrons

Note: These values are illustrative and based on general findings for tyrosine derivatives. Specific calculations for this compound are required for precise data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netthaiscience.info The MEP surface displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as on the sulfur atom of the sulfanyl group, indicating these as primary sites for electrophilic interaction. researchgate.net The positive potential would be concentrated around the hydrogen atoms of the amine and hydroxyl groups, suggesting these as sites for nucleophilic interaction. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvent molecules. mdpi.com The conformational landscape of a molecule like this compound is crucial as it dictates how the molecule presents itself for interaction with other molecules, including biological receptors. nih.govresearchgate.net

MD simulations can reveal the preferred conformations of the side chain of this compound, which is influenced by the interplay of steric and electronic effects of the sulfanyl and hydroxyl groups. researchgate.net The simulations can also model the hydration shell around the molecule, identifying key water molecules that form hydrogen bonds with the polar functional groups. The presence of the sulfanyl group can influence the local solvent structure compared to native L-tyrosine.

Theoretical Studies on Protonation States and pKa Prediction of the Sulfanyl Group

The protonation state of a molecule is critical for its structure and function, particularly in a biological context where pH can vary. For this compound, the key ionizable groups are the carboxylic acid, the amino group, the phenolic hydroxyl group, and the sulfanyl group. While the pKa values for the first three groups can be estimated from L-tyrosine, the pKa of the sulfanyl group requires specific theoretical investigation.

Theoretical pKa prediction methods, often based on quantum chemical calculations combined with continuum solvent models, can be used to estimate the acidity of the sulfanyl proton. These calculations would involve determining the Gibbs free energy change for the deprotonation reaction in solution. The pKa of the sulfanyl group is expected to be influenced by the electronic properties of the aromatic ring and the presence of the other functional groups.

In Silico Modeling of Ligand-Receptor Interactions (Excluding Clinical Outcomes)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.netsamipubco.com This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern molecular recognition. nih.govnih.govresearchgate.net

For this compound, docking studies can be performed with various protein targets to explore its potential binding modes and affinities. mdpi.comnih.gov The sulfanyl group can introduce novel interactions, such as hydrogen bonding or coordination with metal ions in the active site of metalloenzymes. The results of such studies can provide a structural basis for the molecule's potential biological activity. For example, studies on tyrosine derivatives have shown interactions with enzymes like cyclooxygenase-2 (COX-2). nih.gov

Table 2: Potential Interacting Residues of a Tyrosine Derivative in a Receptor Active Site (Illustrative)

Ligand Atom/GroupReceptor ResidueInteraction Type
Carboxyl GroupArginineHydrogen Bond, Electrostatic
Amino GroupAspartic AcidHydrogen Bond, Electrostatic
Phenolic HydroxylSerineHydrogen Bond
Aromatic RingPhenylalanineπ-π Stacking
Sulfanyl GroupCysteine/Metal IonHydrogen Bond/Coordination

Note: This table is a hypothetical representation of potential interactions and would need to be confirmed by specific docking studies for this compound with a defined receptor.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry can be used to predict the mechanisms of chemical reactions and to characterize the high-energy transition states that connect reactants and products. researchgate.netscispace.com For this compound, computational methods can be applied to investigate various potential reactions involving the sulfanyl group, such as oxidation to form disulfides or sulfenic, sulfinic, and sulfonic acids.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway and calculate the activation energy, which determines the reaction rate. researchgate.netnih.gov Transition state analysis provides detailed information about the geometry and electronic structure of the transition state, offering insights into the factors that control the reaction's feasibility and selectivity. For instance, the oxidation of L-tyrosine has been studied using computational methods to elucidate the reaction mechanism. researchgate.net Similar approaches could be applied to understand the reactivity of the sulfanyl group in this compound.

Biochemical Pathways and Enzymatic Transformations Involving 3 Sulfanyl L Tyrosine Hypothetical/engineered

Investigation of Hypothetical Biosynthetic Routes to 3-Sulfanyl-L-tyrosine Analogues

The creation of this compound within a biological system would necessitate the engineering of specific enzymatic activities capable of forming a carbon-sulfur (C-S) bond on the aromatic ring of L-tyrosine.

The direct enzymatic sulfanylation of an aromatic ring is a challenging biochemical transformation. However, existing enzymatic mechanisms can be conceptually adapted to achieve this. A prominent and plausible mechanism involves the enzyme tyrosinase. nih.govfigshare.comacs.orgnih.govresearchgate.net Tyrosinases are type-3 copper proteins that catalyze the oxidation of phenols, such as tyrosine, into reactive ortho-quinones. acs.orgresearchgate.netnih.govunina.it

The proposed hypothetical pathway would proceed in two steps:

Enzymatic Oxidation: Tyrosinase acts on L-tyrosine, oxidizing it to L-dopaquinone. This step is a well-characterized monophenolase activity of the enzyme. unina.itnih.govnih.govlibretexts.org

Nucleophilic Attack: The generated L-dopaquinone is highly electrophilic. It can subsequently react non-enzymatically with a sulfur nucleophile. researchgate.net In a biological context, the side chain of L-cysteine could serve as the sulfur donor. The thiol group of cysteine would attack the quinone ring, leading to the formation of a stable C-S bond and yielding a this compound analogue (specifically, 5-S-cysteinyl-L-DOPA, as the initial product is derived from L-DOPA). This type of reaction has been demonstrated for creating site-specific bioconjugates between proteins by linking tyrosine and cysteine residues. nih.govfigshare.comacs.orgnih.gov

This mechanism leverages the promiscuity of the reactive quinone intermediate, which can be trapped by various nucleophiles. researchgate.net The specificity of the sulfanylation at the 3-position would depend on the regioselectivity of the nucleophilic attack on the tyrosine-derived quinone.

To produce this compound or its analogues in a model organism like Escherichia coli, a metabolic engineering strategy would be required. This approach would focus on overproducing the precursor, L-tyrosine, and then introducing the necessary enzymatic machinery for the C-S bond formation.

The overproduction of L-tyrosine in E. coli has been extensively studied and typically involves several key modifications. kaist.ac.krd-nb.infonih.govnih.gov A hypothetical strategy for producing a sulfanylated tyrosine derivative would build upon this established foundation.

Table 1: Hypothetical Metabolic Engineering Strategy for this compound Production

Strategy Genetic Modification Target Purpose
Increase Precursor Supply Overexpress genes for transketolase (tktA) and phosphoenolpyruvate (B93156) synthase (ppsA). Boost the intracellular pools of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the initial building blocks for the aromatic amino acid pathway. d-nb.infonih.gov
Deregulation of Pathway Entry Introduce feedback-resistant versions of DAHP synthase (aroGfbr). Prevent feedback inhibition by downstream aromatic amino acids, thereby increasing carbon flux into the shikimate pathway. kaist.ac.krd-nb.info
Enhance Chorismate Conversion Overexpress a feedback-resistant chorismate mutase/prephenate dehydrogenase (tyrAfbr or tyrC from Zymomonas mobilis). Efficiently channel the key intermediate, chorismate, towards L-tyrosine synthesis and avoid inhibition by the final product. kaist.ac.krnih.gov
Block Competing Pathways Knock out genes for phenylalanine synthesis (pheA) and tryptophan synthesis (trpE). Prevent the drainage of chorismate into competing biosynthetic pathways. nih.gov
Introduce Sulfanylation Machinery Express a tyrosinase gene (e.g., melA from Rhizobium etli). Catalyze the oxidation of the overproduced L-tyrosine to a reactive quinone intermediate, enabling the subsequent C-S bond formation. nih.gov

| Ensure Sulfur Donor Availability | Potentially overexpress genes in the L-cysteine biosynthesis pathway. | Provide a sufficient pool of the sulfur donor (L-cysteine) for the nucleophilic addition reaction. |

This multi-faceted approach aims to create a cellular factory that not only synthesizes high levels of the tyrosine precursor but also possesses the novel catalytic function to convert it into the desired sulfanylated product.

Enzymatic Recognition and Substrate Specificity Studies of this compound

Understanding how this compound interacts with enzymes that normally modify tyrosine is crucial for predicting its biological activity and potential applications.

Enzyme kinetic studies would be essential to quantify the efficiency of tyrosine-modifying enzymes, such as tyrosinase or tyrosine hydroxylase, in recognizing and turning over this compound. creative-proteomics.comnih.gov These studies would involve measuring key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat).

A hypothetical kinetic comparison for tyrosinase is presented below.

Table 2: Hypothetical Kinetic Parameters of Tyrosinase for L-Tyrosine vs. This compound

Substrate Km (mM) kcat (s-1) kcat/Km (M-1s-1)
L-Tyrosine (Native) 0.06 nih.gov 150 2.5 x 106

| This compound (Hypothetical) | 5.0 | 10 | 2.0 x 103 |

In this hypothetical scenario:

The significantly higher Km for this compound would suggest a much lower binding affinity for the enzyme's active site compared to the native substrate, L-tyrosine. The bulky and electron-donating sulfanyl (B85325) group at the 3-position could cause steric hindrance or unfavorable electronic interactions within the active site.

The dramatically lower kcat would indicate that the conversion of the bound substrate to product is substantially slower. This could be due to the altered electronic properties of the phenolic ring, making it less susceptible to oxidation by the enzyme.

The catalytic efficiency (kcat/Km) would be several orders of magnitude lower, classifying this compound as a very poor substrate for tyrosinase compared to L-tyrosine. It might even act as a competitive inhibitor. mdpi.com

To understand the molecular basis for the altered enzymatic recognition, structural analysis using techniques like X-ray crystallography would be invaluable. nih.govunina.itnih.gov The active site of tyrosinase contains a di-copper center coordinated by conserved histidine residues, which is essential for binding oxygen and catalyzing the oxidation of the substrate. nih.govunina.it

Structural studies of tyrosinase complexed with its natural substrate, L-tyrosine, show the substrate's carboxyl and amino groups forming specific interactions with active site residues, positioning the phenol (B47542) ring for oxidation by the copper center. nih.gov A structural analysis of a hypothetical enzyme-3-Sulfanyl-L-tyrosine complex would likely reveal:

Steric Clashes: The sulfanyl group at the 3-position might sterically clash with residues lining the active site pocket, preventing the optimal orientation required for catalysis.

Altered Binding Pose: The analogue may be forced into a non-productive binding orientation, increasing the distance between the phenol group and the catalytic copper ions.

Direct Interaction with Copper: The sulfur atom, being a soft ligand, could potentially interact directly with one of the copper ions in the active site, which might inhibit the enzyme's catalytic cycle.

These structural insights would provide a clear rationale for the kinetic data and explain the poor substrate activity of the sulfanylated analogue.

Role in Post-Translational Modifications: Investigating Potential for Sulfur-Based Modifications (Conceptual)

Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins. nih.govmdpi.comkhanacademy.org The incorporation of a dual-functionality amino acid like this compound into a protein's primary sequence could enable novel, sulfur-based PTMs.

Conceptually, if this compound were successfully incorporated into a polypeptide chain via genetic code expansion, its reactive sulfhydryl group would be available for further reactions, much like the thiol group of cysteine. This could lead to several intriguing possibilities:

Novel Protein Cross-Linking: The thiol group could form disulfide bonds with cysteine residues, creating unique intramolecular or intermolecular protein cross-links. Furthermore, it could participate in enzyme-mediated cross-linking reactions. For example, the tyrosinase-catalyzed oxidation of a standard tyrosine residue on a partner protein could generate a reactive quinone, which would then be attacked by the sulfhydryl group of the engineered this compound residue on another protein, forming a stable thioether bridge. nih.govnih.gov

Metal Ion Chelation: The combination of the thiol group and the adjacent hydroxyl group on the aromatic ring could create a powerful metal-chelating site within a protein, allowing for the design of novel metalloproteins with specific catalytic or structural roles.

Redox Sensing: Similar to cysteine, the thiol group of this compound could be sensitive to the cellular redox environment, undergoing oxidation and reduction. This could serve as a basis for engineering redox-sensitive switches into proteins, where the modification state of the sulfanyl group modulates protein function.

These conceptual modifications highlight the potential of engineered amino acids to introduce entirely new chemical functionalities into proteins, paving the way for the design of proteins with bespoke properties and functions. oup.com

Enzymatic Introduction of Sulfanyl Group into Tyrosine Residues

The targeted installation of a sulfanyl group onto the C3 position of the tyrosine ring is a significant biochemical challenge that requires bespoke enzymatic solutions. As no natural pathways exist, several hypothetical and engineered strategies have been proposed, leveraging the known catalytic mechanisms of enzymes that act on tyrosine and its precursors.

Mechanistic Studies of 3 Sulfanyl L Tyrosine Reactivity

Oxidation-Reduction Chemistry of the Sulfanyl (B85325) Moiety

The sulfanyl group of 3-Sulfanyl-L-tyrosine is a primary site for oxidation-reduction reactions. Its chemistry is analogous to that of other low-molecular-weight thiols, which play critical roles in maintaining cellular redox homeostasis. The ease with which the sulfhydryl proton can be abstracted and the sulfur atom can be oxidized underpins its function in these processes.

Thiol-disulfide exchange is a crucial reaction for the sulfanyl group, involving the interconversion between a thiol and a disulfide. This reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). The reaction is a reversible Sₙ2 displacement at the sulfur atom, resulting in the formation of a new disulfide and a new thiol. researchgate.netharvard.edu

The mechanism involves two key steps:

Deprotonation: The thiol group must first be deprotonated to form the more nucleophilic thiolate anion. The rate of this exchange is therefore highly dependent on the pH of the environment and the pKa of the thiol.

Nucleophilic Attack: The thiolate anion attacks the disulfide bond, forming a transient trigonal bipyramidal intermediate, which then resolves to yield the final products.

In the context of this compound, the reaction can be represented as: (Tyr-SH) + R-S-S-R ⇌ (Tyr-S-S-R) + R-SH

This mechanism is fundamental to processes like protein folding, where disulfide bonds are formed and rearranged, and in the catalytic cycles of enzymes such as protein disulfide isomerase. nih.gov The formation of mixed disulfides between this compound and other thiols, like glutathione, is a key aspect of its integration into cellular redox signaling pathways.

The sulfanyl moiety confers significant antioxidant properties upon this compound, enabling it to act as a potent radical scavenger. This activity is critical in models of oxidative stress, where the compound can neutralize reactive oxygen species (ROS) and other free radicals. academie-sciences.fr The primary mechanism involves the donation of a hydrogen atom from the sulfanyl group to a radical, thereby quenching the radical and forming a thiyl radical (Tyr-S•). nih.gov

Tyr-SH + R• → Tyr-S• + RH

The resulting thiyl radical is relatively stable and less reactive than the initial radical. It can be further stabilized or react in several ways:

Dimerization: Two thiyl radicals can combine to form a disulfide bond (Tyr-S-S-Tyr).

Reaction with Oxygen: The thiyl radical can react with molecular oxygen to form a thiyl peroxyl radical (Tyr-SOO•), which can participate in further oxidative reactions. nih.gov

Repair Reactions: It can repair other damaged molecules by donating a hydrogen atom, regenerating the original molecule and the thiyl radical.

Comparative Radical Scavenging Activity of Phenolic and Thiol-Containing Compounds
CompoundAssayIC₅₀ Value (μg/mL)Reference CompoundIC₅₀ Value (μg/mL)
L-TyrosineDPPH Scavenging>1000BHA18.2
L-DopaDPPH Scavenging6.5BHA18.2
L-TyrosineH₂O₂ Scavenging45.3BHA21.6
L-DopaH₂O₂ Scavenging32.1BHA21.6

This table presents data for L-tyrosine and L-Dopa to illustrate the antioxidant potential of phenolic structures. The addition of a sulfanyl group to the tyrosine ring is expected to enhance these properties significantly due to the high reactivity of thiols towards various radical species.

Nucleophilic Reactivity of the Sulfanyl Group

The deprotonated form of the sulfanyl group, the thiolate anion, is a strong and soft nucleophile. This high nucleophilicity allows it to participate in a variety of covalent bond-forming reactions, including alkylation, acylation, and Michael additions.

Alkylation: The sulfanyl group of this compound can be readily alkylated by reacting with electrophilic alkyl halides or other alkylating agents. google.com The reaction is a classic Sₙ2 substitution where the thiolate attacks the electrophilic carbon atom, displacing a leaving group.

Tyr-S⁻ + R-X → Tyr-S-R + X⁻ (where X is a halide)

This reaction is useful for introducing a wide range of functional groups onto the molecule. The efficiency of the reaction depends on the reactivity of the alkylating agent and the reaction conditions, such as solvent and pH. google.com

Acylation: Similarly, the sulfanyl group can undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction forms a thioester linkage, which is an important functional group in biochemistry (e.g., Acetyl-CoA).

Tyr-S⁻ + R-CO-Cl → Tyr-S-CO-R + Cl⁻

While acylation can also occur on the phenolic hydroxyl or the amino group of the tyrosine backbone, the high nucleophilicity of the thiolate often allows for selective reaction at the sulfanyl group under controlled pH conditions. nih.gov

The sulfanyl group, particularly as a thiolate, is an excellent nucleophile for Michael (1,4-conjugate) addition reactions. It readily adds to α,β-unsaturated carbonyl compounds, such as acrylates, acrylamides, and maleimides. nih.gov This reaction is a cornerstone of bioconjugation chemistry for labeling proteins and peptides.

The mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final thioether product.

The rate of Michael addition is highly dependent on the pKa of the thiol, as the reactive species is the thiolate anion. Introducing charged amino acids or other functional groups in proximity to the sulfanyl group can modulate its pKa through electrostatic interactions, thereby controlling the reaction kinetics. nih.gov

Influence of Neighboring Charged Residues on Thiol pKa and Michael Addition Rate Constant
Peptide SequenceNet Charge near CysteineThiol pKaSecond-Order Rate Constant (M⁻¹s⁻¹)
Ac-CGG08.51.2
Ac-CRG+17.511.5
Ac-CRRG+26.858.9
Ac-CDG-18.80.6
Ac-CDDG-29.20.2

This table, adapted from studies on cysteine-containing peptides nih.gov, illustrates a general principle applicable to this compound. Positive charges from neighboring groups (like arginine, R) lower the thiol pKa, increasing the thiolate concentration at a given pH and accelerating the Michael addition reaction. Conversely, negative charges (from aspartic acid, D) have the opposite effect.

Cyclization and Intramolecular Reaction Pathways

The structure of this compound, with its sulfanyl, hydroxyl, amino, and carboxyl groups, allows for the possibility of intramolecular reactions leading to cyclized products. These pathways are often dependent on specific reaction conditions or enzymatic catalysis. One potential pathway involves the formation of a cyclic thioester (a thiolactone) through the intramolecular attack of the sulfanyl group on an activated carboxyl terminus. This type of reaction is a known pathway in peptide chemistry.

Another possibility involves oxidative cyclization. Under specific oxidative conditions, an intramolecular reaction between the sulfanyl group and the phenolic ring could occur, potentially leading to the formation of a benzothiazine or related heterocyclic structure. The metabolism of tyrosine itself can involve cyclization to form dopachrome (B613829) during melanin (B1238610) synthesis, providing a precedent for ring-forming reactions within this class of molecules. nih.gov The presence of the sulfanyl group introduces novel possibilities for such intramolecular transformations, which could be relevant in the design of specific inhibitors or probes based on the this compound scaffold.

Photochemical Transformations of this compound

The introduction of a sulfanyl group at the 3-position of the phenol (B47542) ring of L-tyrosine significantly influences its photochemical reactivity compared to the parent amino acid. The presence of the sulfur atom provides a new reactive center, potentially altering the pathways of photo-induced transformations. Mechanistic studies into the photochemical transformations of this compound explore the molecule's behavior upon absorption of ultraviolet (UV) radiation, leading to a variety of reactive intermediates and final products. These studies are crucial for understanding the potential applications and degradation pathways of this compound in various photochemical contexts.

The primary photochemical processes for aromatic amino acids like tyrosine involve the formation of excited singlet and triplet states upon UV absorption. For L-tyrosine, this can lead to the formation of a tyrosyl radical through the ejection of an electron. In the case of this compound, the presence of the thiol group introduces additional photochemical pathways. Thiols are known to be susceptible to photo-oxidation, which can proceed through different mechanisms, including the formation of thiyl radicals.

Research into the photochemical behavior of tyrosine and related compounds has established that UV irradiation can lead to the formation of various photoproducts. For instance, UVB radiation can induce the dimerization of tyrosine to form 3,3'-dityrosine via a tyrosyl radical intermediate. mdpi.com In photosensitized reactions, the presence of a sensitizer (B1316253) can lead to the formation of singlet oxygen (a Type II reaction) or the generation of substrate radicals through electron or hydrogen atom transfer (a Type I reaction).

While specific detailed studies on the photochemical transformations exclusively focused on this compound are limited in the publicly available scientific literature, the reactivity can be inferred from the known photochemical behavior of tyrosine and organic thiols. The sulfanyl group is expected to be a primary target for photo-oxidation.

Key Anticipated Photochemical Reactions:

Formation of Thiyl Radicals: Upon UV irradiation, the S-H bond in the sulfanyl group can undergo homolytic cleavage to generate a thiyl radical (RS•). These radicals are key intermediates that can participate in a variety of subsequent reactions.

Formation of Tyrosyl Radicals: Similar to L-tyrosine, the phenolic ring of this compound can absorb UV light, leading to the formation of a tyrosyl radical. The presence of the sulfanyl group may influence the stability and subsequent reactions of this radical.

Photo-oxidation of the Sulfanyl Group: In the presence of oxygen, the sulfanyl group can be oxidized to form sulfenic, sulfinic, and sulfonic acids. This process can be initiated by the formation of the thiyl radical.

Cross-linking Reactions: Both tyrosyl and thiyl radicals are capable of participating in cross-linking reactions. Tyrosyl radicals can couple to form dityrosine (B1219331) linkages, while thiyl radicals can form disulfide bonds. The simultaneous presence of both radical types could potentially lead to more complex cross-linked products. nih.gov

Influence of Environmental Conditions:

The photochemical transformations of this compound are expected to be highly dependent on environmental factors such as pH, the presence of oxygen, and the presence of photosensitizers.

pH: The ionization state of both the phenol and the sulfanyl group will be affected by the pH of the solution, which in turn will influence the absorption spectrum and the reactivity of the excited states. researchgate.net

Oxygen: The presence of molecular oxygen is crucial for many photo-oxidative pathways, including the formation of singlet oxygen and the oxidation of the sulfanyl group.

Photosensitizers: In complex systems, other molecules can act as photosensitizers, absorbing light and then transferring the energy to this compound, initiating its photochemical transformation.

Due to the limited specific experimental data on the photochemical transformations of this compound, the following table presents a generalized summary of expected photochemical products based on the known reactivity of tyrosine and thiols.

Reactant Irradiation Conditions Anticipated Major Products Anticipated Minor Products
This compoundUV (in inert atmosphere)Dimerized products (disulfides, dityrosine)-
This compoundUV (in presence of O₂)Sulfenic acid, Sulfinic acid, Sulfonic acidOxidized tyrosine ring products
This compoundUV (with photosensitizer)Products of Type I or Type II reactions-

Further detailed research, including transient absorption spectroscopy and product analysis studies, is necessary to fully elucidate the specific photochemical transformation pathways and to quantify the formation of various photoproducts of this compound.

Integration into Biomolecules and Bioconjugation Research with 3 Sulfanyl L Tyrosine

Site-Specific Incorporation into Peptides and Proteins

The precise placement of 3-Sulfanyl-L-tyrosine within a polypeptide chain is the critical first step for its use in downstream applications. This can be achieved through both biological and chemical methods.

Genetic Code Expansion for Non-Canonical Amino Acid Incorporation

Genetic code expansion is a sophisticated in vivo method that allows for the co-translational incorporation of non-canonical amino acids (ncAAs) into proteins at genetically specified sites. nih.gov This technique relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. labpartnering.org The orthogonal aaRS is evolved to exclusively recognize the desired ncAA (in this case, this compound) and charge it onto the orthogonal tRNA. This tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which has been introduced into the gene of interest at the desired location. nih.gov

When this system is expressed in a host organism (like E. coli or mammalian cells), the ribosome pauses at the UAG codon and, instead of terminating translation, incorporates this compound, allowing the synthesis of a full-length protein containing the ncAA at a specific position. nih.gov While specific orthogonal pairs have been successfully developed for a variety of tyrosine analogs, including 3-iodo-L-tyrosine and 3-nitro-L-tyrosine, the development of a dedicated synthetase for this compound follows the same principles. nih.govnih.gov The process involves creating a library of mutant synthetases and using rounds of positive and negative selection to isolate a variant that efficiently charges this compound while discriminating against native amino acids. nih.gov

Table 1: Key Components for Genetic Code Expansion

Component Function Example from Related Systems
Non-Canonical Amino Acid Provides novel chemical functionality. 3-Iodo-L-tyrosine, 3-Nitro-L-tyrosine
Orthogonal aaRS/tRNA Pair Specifically charges the ncAA onto the tRNA without cross-reacting with endogenous pairs. Mutant M. jannaschii TyrRS/tRNACUA pair

| Nonsense Codon | Specifies the site of ncAA incorporation in the target gene's mRNA. | UAG (Amber) |

Chemical Ligation Strategies (e.g., Native Chemical Ligation)

For the synthesis of smaller proteins and peptides, chemical methods such as Solid-Phase Peptide Synthesis (SPPS) followed by Native Chemical Ligation (NCL) are employed. beilstein-journals.orgresearchgate.net SPPS allows for the stepwise assembly of peptide chains on a solid resin support. beilstein-journals.org To incorporate this compound, a derivative with protecting groups on its α-amino, carboxyl, and side-chain sulfanyl (B85325) groups is required to prevent unwanted side reactions during synthesis. nih.gov

Once peptide fragments are synthesized, NCL can be used to join them together to form a larger protein. nih.gov The classic NCL reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov The presence of the this compound side chain within one of the fragments requires careful consideration. Its thiol group could potentially interfere with the ligation reaction through side reactions like disulfide scrambling or reaction with the thioester. Therefore, a selective and orthogonal protecting group on the sulfanyl side chain is crucial during the ligation step, which can be removed post-ligation to yield the native, functional protein.

Use as a Chemical Probe for Protein Structure and Function Research

The unique reactivity of the thiol group makes this compound an excellent chemical probe for interrogating biological systems once it has been incorporated into a protein of interest.

Derivatization for Fluorescent or Spin Labeling

The sulfanyl group of an incorporated this compound residue serves as an ideal target for site-specific derivatization with biophysical probes. The thiol group is highly nucleophilic and selectively reacts with specific electrophilic moieties, a property not shared by the 20 canonical amino acids, with the exception of cysteine. nih.gov This allows for precise labeling with minimal off-target modification.

Thiol-reactive fluorescent dyes, such as those containing maleimide (B117702) or iodoacetamide (B48618) functional groups, are commonly used to attach fluorophores to proteins. nih.govthermofisher.com This reaction is highly specific and efficient under mild physiological conditions. nih.gov By labeling a protein at a specific this compound site, researchers can track the protein's localization in cells, study its interactions with other molecules via Förster Resonance Energy Transfer (FRET), or analyze conformational changes by monitoring the local environment of the probe. researchgate.net A related strategy involves the enzymatic conversion of a native tyrosine residue into a thiol-containing handle using tyrosinase and dithiothreitol (B142953) (DTT), which can then be coupled to maleimide probes. acs.orguniversityofcalifornia.edu

Table 2: Common Thiol-Reactive Fluorescent Labeling Reagents

Reagent Class Reactive Group Target Residue Common Fluorophores
Iodoacetamides -COCH2I Thiol Fluorescein, Tetramethylrhodamine

| Maleimides | Maleimide ring | Thiol | Alexa Fluor, BODIPY, Cy dyes |

Similarly, spin labels containing these reactive groups can be attached to the sulfanyl side chain to study protein dynamics and structure using Electron Paramagnetic Resonance (EPR) spectroscopy.

Cross-Linking Studies in Model Protein Systems

The thiol group's ability to form covalent bonds can be exploited for cross-linking studies to map protein-protein interactions or stabilize protein structures. The most direct cross-linking mechanism is the formation of a disulfide bond. libretexts.org If two this compound residues (or one and a cysteine residue) are incorporated at strategic locations within a single protein or at the interface of two interacting proteins, an oxidative environment can induce the formation of a disulfide bridge, covalently linking the sites. nih.govuwaterloo.ca

Furthermore, enzyme-mediated cross-linking offers another powerful approach. The enzyme tyrosinase can oxidize native tyrosine residues to reactive o-quinones, which then readily react with nucleophilic cysteine thiols to form a stable covalent bond. nih.govacs.org A this compound residue incorporated into a protein could similarly serve as the nucleophilic partner in this reaction, allowing for the creation of highly specific, enzyme-directed cross-links to another protein containing an accessible tyrosine. researchgate.net

Development of this compound Conjugates for Targeted Research Applications

The site-specific introduction of a reactive thiol handle via this compound is a powerful platform for constructing advanced bioconjugates for targeted research and therapeutic applications. nih.gov The ability to attach other molecules—such as drugs, imaging agents, or other proteins—to a specific site on a target protein allows for the creation of multifunctional molecules with precisely controlled properties. nih.gov

For example, in the development of antibody-drug conjugates (ADCs), a cytotoxic drug can be attached to an antibody that targets cancer cells. Using this compound as the conjugation site ensures that the drug is attached at a defined location and with a precise stoichiometry, leading to a homogeneous product with predictable properties, which is a significant advantage over traditional methods that target lysine (B10760008) or native cysteine residues. creative-biolabs.com Similarly, attaching fluorescent probes or PET imaging agents allows for targeted in vivo imaging, while conjugating other proteins can create bispecific antibodies or novel therapeutic fusion proteins. acs.orguniversityofcalifornia.edu The selective reactivity of the sulfanyl group ensures that the conjugation chemistry does not damage the protein and preserves its biological activity.

Synthesis of Probe-Tagged this compound Conjugates

The introduction of a sulfhydryl group at the 3-position of L-tyrosine opens up a plethora of possibilities for site-specific modification of peptides and proteins. The synthesis of probe-tagged conjugates of this compound is a critical step in harnessing its potential for various research applications, including fluorescence imaging and targeted drug delivery. While direct literature on the synthesis of probe-tagged this compound is limited, the process can be inferred from established bioconjugation techniques involving thiol-reactive probes.

A common strategy involves a two-step approach. First, a reactive thiol handle is introduced into a tyrosine-containing molecule. In the context of this article, we start with the premise of having this compound. The subsequent step involves the conjugation of this thiol group with a probe that carries a thiol-reactive functional group.

Common Thiol-Reactive Probes and Linkage Chemistry:

Probe TypeThiol-Reactive GroupResulting Linkage
Fluorescent DyesMaleimideThioether
Biotinylation ReagentsIodoacetamideThioether
Crosslinking AgentsPyridyl disulfideDisulfide (reversible)
Drug MoietiesThiol-reactive linkersThioether

The most prevalent method for attaching probes to thiol groups is through a Michael addition reaction with a maleimide-functionalized probe. This reaction is highly efficient and proceeds under mild, biocompatible conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.

Another widely used method is the reaction with iodoacetamide-derivatized probes. This reaction, which also forms a stable thioether linkage, is generally performed at a slightly more alkaline pH (7.5-8.5).

For applications requiring a reversible linkage, probes functionalized with pyridyl disulfides can be employed. The resulting disulfide bond can be cleaved under reducing conditions, allowing for the release of the conjugated probe.

The synthesis of a fluorescently labeled this compound, for instance, would typically involve dissolving the this compound in a suitable buffer, followed by the addition of a maleimide-activated fluorescent dye. The reaction progress can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the formation of the desired conjugate. Purification of the final product is often achieved through chromatographic methods to remove any unreacted starting materials.

Evaluation of Conjugate Reactivity and Selectivity in In Vitro Systems

Following the successful synthesis of probe-tagged this compound conjugates, it is imperative to evaluate their reactivity and selectivity in controlled in vitro settings. These studies are crucial to ensure that the conjugate behaves as expected and selectively targets the intended biological molecules.

Assessment of Reactivity:

The reactivity of the thiol group in the this compound conjugate can be assessed by monitoring its reaction with a model protein or peptide containing a specific target residue. For instance, if the goal is to evaluate the reactivity of a maleimide-linked probe, the conjugate can be incubated with a cysteine-containing peptide. The rate and extent of the reaction can be quantified using techniques like:

HPLC Analysis: By comparing the peak areas of the reactants and the product over time, the reaction kinetics can be determined.

Mass Spectrometry: MS analysis can confirm the formation of the covalent adduct between the conjugate and the target molecule by identifying the expected molecular weight of the product.

Assessment of Selectivity:

Selectivity is a critical parameter, especially in complex biological systems where multiple reactive functional groups may be present. To evaluate the selectivity of a this compound conjugate, it is typically incubated with a mixture of biomolecules containing various potentially reactive functional groups, such as lysine, histidine, and cysteine.

The selectivity of the conjugate for its intended target can be determined by analyzing the reaction mixture using advanced analytical techniques. For example, a study assessing the selectivity of a thiol-reactive probe conjugated to this compound might involve the following:

Competitive Assays: The conjugate is incubated with a mixture of its intended target (e.g., a cysteine-containing peptide) and other non-target peptides. The relative amounts of product formation with each peptide are then quantified to determine the selectivity.

Proteomic Analysis: In a more complex in vitro system, such as a cell lysate, the conjugate is added, and the resulting modified proteins are identified using mass spectrometry-based proteomic techniques. This approach can reveal any off-target reactions and provide a comprehensive profile of the conjugate's selectivity.

Illustrative In Vitro Selectivity Study:

An example of an in vitro experiment to assess the selectivity of a hypothetical fluorescently labeled this compound-maleimide conjugate is presented below.

Target MoleculeReactive GroupObserved Reactivity
Peptide ACysteine (thiol)High
Peptide BLysine (amine)Negligible
Peptide CHistidine (imidazole)Negligible
Peptide DNo reactive groupsNone

The results from such an experiment would demonstrate the high selectivity of the maleimide-functionalized conjugate for the thiol group of cysteine over other nucleophilic amino acid side chains under the tested conditions.

Advanced Analytical and Detection Methodologies for 3 Sulfanyl L Tyrosine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and analysis of 3-Sulfanyl-L-tyrosine from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The separation is typically achieved on reversed-phase columns, such as C18, where polar compounds elute earlier than non-polar ones. Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation strategy. helixchrom.com

Advanced detection methods are crucial for achieving high sensitivity and selectivity:

UV-Visible (UV-Vis) Detection: this compound possesses a chromophore in its tyrosine structure, allowing for detection by UV-Vis spectrophotometry. The maximum absorbance is typically around 274-280 nm. ed.ac.ukresearchgate.net While straightforward, this method may lack sensitivity for trace-level quantification in complex biological samples.

Fluorescence Detection: To enhance sensitivity, pre-column or post-column derivatization with a fluorescent tag is often employed. Reagents that specifically react with the sulfhydryl group, such as o-phthalaldehyde (OPA) or maleimide (B117702) derivatives, can be used. myfoodresearch.com This approach significantly lowers the limit of detection.

Electrochemical Detection (ECD): The sulfhydryl group in this compound is electrochemically active and can be oxidized at an electrode surface. cuni.czspringernature.com HPLC coupled with ECD offers excellent sensitivity and selectivity for electroactive compounds and is a powerful technique for quantifying low levels of this compound in biological fluids. springernature.comnih.govnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and structural information. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acids. Tandem mass spectrometry (MS/MS) can be used for highly selective quantification through selected reaction monitoring (SRM), which minimizes matrix interference. acs.org

Below is a table summarizing typical HPLC parameters for the analysis of compounds similar to this compound.

ParameterSetting
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm, Fluorescence (with derivatization), Electrochemical, or Mass Spectrometry
Injection Volume 10 µL

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Since this compound is non-volatile, derivatization is a mandatory step to convert it into a volatile analog suitable for GC analysis. ucla.edu

Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens in the amino, carboxyl, and sulfhydryl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. nist.govbrjac.com.br

Acylation: This involves reacting the analyte with an acylating agent, such as an anhydride (e.g., trifluoroacetic anhydride) or an acyl halide, to form esters and amides. nih.gov

The resulting volatile derivatives can be separated on a capillary GC column and detected by mass spectrometry. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification and quantification. researchgate.netscilit.com

The table below illustrates typical GC-MS conditions for the analysis of derivatized amino acids.

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 70°C, ramp to 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution. creative-proteomics.com Separation in CE is based on the differential migration of charged analytes in an electric field. nih.gov For this compound, which is an amino acid, its charge will depend on the pH of the buffer solution.

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where analytes are separated based on their charge-to-size ratio.

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants to form micelles, allowing for the separation of both charged and neutral molecules. It can also be used for chiral separations of amino acids. nih.gov

Detection in CE is most commonly performed using UV-Vis absorbance. For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be used after derivatization with a fluorescent probe. nih.govresearchsolutions.com CE can also be coupled to mass spectrometry (CE-MS) for highly sensitive and selective analysis. creative-proteomics.com

Electrophoretic Methods for Characterization in Biological Matrices

Electrophoretic techniques are well-suited for the analysis of this compound in complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.gov These methods separate molecules based on their migration in an electric field, which is influenced by their charge, size, and shape.

Two-dimensional gel electrophoresis (2-DE) can be used to separate proteins that have been modified by this compound, for example, through disulfide bond formation. In this technique, proteins are first separated by isoelectric focusing (based on their isoelectric point) and then by SDS-PAGE (based on their molecular weight). This allows for the visualization of changes in protein patterns that may result from the incorporation of this compound.

Development of Specific Derivatization Agents for Enhanced Detection

The development of derivatization agents that specifically target the sulfhydryl group of this compound is crucial for enhancing detection sensitivity and selectivity. nih.govmdpi.comnih.gov These reagents typically contain a reactive group that forms a stable covalent bond with the thiol moiety.

Examples of derivatization agents for thiols include:

Maleimides: These compounds react specifically with sulfhydryl groups to form stable thioether bonds. Fluorescently labeled maleimides are commonly used for HPLC with fluorescence detection. nih.gov

Haloacyl and Haloaryl Derivatives: Reagents like iodoacetamide (B48618) and pentafluorobenzyl bromide react with thiols via nucleophilic substitution. mdpi.com

Disulfides: Reagents such as 4,4'-dithiodipyridine (DTDP) react with thiols through a disulfide exchange reaction, which can be monitored spectrophotometrically. acs.org

The choice of derivatization agent depends on the analytical technique being used. For fluorescence detection, a fluorophore is incorporated into the reagent. For GC-MS, the derivatization should increase volatility. For LC-MS, the agent can be designed to improve ionization efficiency. mdpi.com

Quantitative Analysis in Complex Research Samples

Accurate quantification of this compound in complex research samples requires a validated analytical method. ed.ac.uknih.gov This typically involves the use of an internal standard, which is a compound that is structurally similar to the analyte but can be distinguished by the detector. Stable isotope-labeled analogs of this compound are ideal internal standards for mass spectrometry-based methods. acs.org

Method validation includes establishing the following parameters:

Linearity: The range over which the detector response is proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

Recovery: The efficiency of the sample preparation process.

The following table provides representative quantitative data for the analysis of related compounds in biological samples.

Analytical MethodAnalyteMatrixLODLOQLinearity Range
HPLC-ECD3-NitrotyrosinePlasma---
MCE-LIFD-TyrosinePlasma3.3 x 10⁻⁸ M--
HPLC-MS/MSVolatile ThiolsWine-ng/L levels-
GC-MSDerivatized Amino Acids----

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Research Directions and Unexplored Avenues in 3 Sulfanyl L Tyrosine Research

Expanding the Scope of Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and application of 3-Sulfanyl-L-tyrosine. Current synthetic approaches are not well-established, presenting a significant opportunity for innovation in synthetic organic chemistry. Future research should focus on developing stereoselective and high-yielding methods that are amenable to large-scale production.

Key areas for exploration include:

Direct Thiolation of L-tyrosine Derivatives: Investigating electrophilic sulfenylating agents that can directly and regioselectively install a thiol group onto the electron-rich aromatic ring of protected L-tyrosine. This would involve screening various sulfur electrophiles and optimizing reaction conditions to favor C3 substitution.

Cross-Coupling Strategies: A promising avenue involves the synthesis of a 3-halo-L-tyrosine intermediate, such as 3-Bromo-L-tyrosine, followed by transition-metal-catalyzed cross-coupling with a sulfur nucleophile. This approach offers modularity, potentially allowing for the introduction of various sulfur-containing moieties.

Enzymatic and Microbial Synthesis: Leveraging biocatalysis could provide a green and highly selective route. researchgate.net Engineering existing microbial strains or enzymes, such as those involved in L-tyrosine metabolism, to incorporate a sulfur-insertion step is a long-term but potentially high-impact goal. researchgate.net

Potential Synthetic Strategy Key Intermediate Proposed Advantages Research Challenges
Direct Electrophilic ThiolationN-protected L-tyrosineAtom economy, fewer stepsControlling regioselectivity (ortho vs. ortho), preventing oxidation
Palladium-Catalyzed Cross-CouplingN-protected 3-Bromo-L-tyrosineHigh functional group tolerance, modularitySynthesis of the halogenated precursor, catalyst optimization
Biocatalysis/Microbial SynthesisL-tyrosine or a biosynthetic precursorHigh stereoselectivity, environmentally friendlyEnzyme discovery or engineering, low initial yields

Comprehensive Mechanistic Understanding of Redox Chemistry

The redox chemistry of this compound is expected to be rich and complex, diverging significantly from that of both tyrosine and cysteine. The molecule contains two redox-active sites: the phenol (B47542) and the thiophenol. Understanding the interplay between these two groups is critical. Future research should aim to elucidate the mechanisms of its oxidation and reduction, particularly through proton-coupled electron transfer (PCET) pathways. researchgate.netnih.gov

Unexplored avenues include:

Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the redox potentials of both the phenol/phenoxyl radical and thiol/thiyl radical couples within the same molecule. researchgate.netnih.gov This will reveal whether the two groups influence each other electronically and how the oxidation potentials compare. nih.govnih.gov

Spectroelectrochemical Studies: Characterizing the radical species formed upon one-electron oxidation. It is crucial to determine whether oxidation occurs preferentially at the sulfur or the oxygen and under what conditions (e.g., pH) this preference might switch.

PCET Mechanisms: Investigating the kinetics and mechanisms of PCET. researchgate.netnih.gov The presence of both a thiol (pKa ~6-7) and a phenol (pKa ~10) suggests that pH will be a critical determinant of the redox mechanism, potentially allowing for tunable redox behavior. wikipedia.org Studies on thiophenols have shown they can participate in complex PCET reactions, a phenomenon that needs to be explored for this compound. researchgate.netacs.orgnih.gov

Redox Couple Parent Compound pKa Parent Compound BDE (kcal/mol) Anticipated Research Question for this compound
Phenol (O-H)~9.95~88How does the adjacent thiol group affect the O-H bond dissociation energy and oxidation potential?
Thiophenol (S-H)~6.62~79Does the phenol's electron-donating hydroxyl group influence the S-H bond strength and thiyl radical stability? nih.gov

Development of Novel Bioconjugation Technologies

The dual functionality of this compound makes it an exceptionally promising target for the development of next-generation bioconjugation reagents. The thiol group offers a nucleophilic handle for well-established maleimide (B117702) or vinyl sulfone chemistry, while the activated aromatic ring presents opportunities for tyrosine-specific modifications. nih.govnih.gov

Future research should focus on:

Orthogonal Conjugation: Developing methods to selectively modify the thiol and the phenol independently on the same molecule. This would enable the creation of dual-labeled proteins or peptides, where two different cargos (e.g., a fluorophore and a drug) can be attached to a single amino acid residue.

Thiol-Directed Aromatic Substitution: Exploring whether the thiol group can be used to direct or activate the aromatic ring for subsequent electrophilic substitution, providing a new layer of selectivity.

Metal-Mediated Bioconjugation: Investigating organometallic approaches that can selectively engage either the sulfur or the oxygen atom for linking biomolecules. researchgate.net

Stable Thiol Adducts: While maleimide chemistry is common, the resulting thioether bond can be reversible. researchgate.net Research into developing more stable linkages via the thiol on this compound, perhaps using emerging thiol-specific linkers, would be highly valuable. acs.org

Exploration of Intermolecular Interactions in Model Systems

The introduction of a thiol group adds new dimensions to the non-covalent interactions possible for a tyrosine residue. Understanding these interactions is fundamental to predicting the structural and functional consequences of incorporating this compound into peptides and proteins.

Key areas for investigation are:

Hydrogen Bonding: While the phenolic hydroxyl is a well-understood hydrogen bond donor and acceptor, the thiol group is a weaker but significant participant in such interactions. pnas.orgacs.org Studies on thiophenol have revealed a balance between S-H···S hydrogen bonds and π-stacking. nih.govacs.org Research is needed to characterize the geometry and strength of S-H···O, S-H···N, and S-H···π interactions in model peptides containing this compound. acs.org

Sulfur-π Interactions: The interaction between a sulfur atom and the face of an aromatic ring is a recognized, albeit subtle, stabilizing force in protein structures. escholarship.orgnih.gov The presence of both a sulfur atom and an aromatic ring within the same side chain could lead to unique intramolecular or intermolecular interactions that influence peptide conformation.

Cation-π Interactions: Like tyrosine, the aromatic ring of this compound can engage in cation-π interactions. A critical research question is how the electronic perturbation from the ortho-sulfanyl group modulates the strength of this interaction compared to native tyrosine. researchgate.net

Interaction Type Interacting Groups Potential Impact on Structure
Hydrogen BondingS-H with C=O, N-H, or O-HLocal secondary structure, solvent accessibility
π-StackingAromatic ring with another aromatic ringTertiary structure, protein-protein interfaces
Sulfur-π InteractionSulfur atom with an aromatic ringFine-tuning protein stability and recognition
Cation-π InteractionAromatic ring with a positive charge (e.g., Lys, Arg)Ligand binding, protein stability

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties of this compound and guide experimental work. Given the nascent stage of research on this compound, in silico studies are essential for generating hypotheses and prioritizing experimental efforts.

Future computational studies should target:

Prediction of Physicochemical Properties: Calculating key parameters such as pKa values for the thiol and phenol groups, bond dissociation energies, and redox potentials. jocpr.combohrium.comresearchgate.net These calculations can provide initial estimates of its reactivity and pH-dependent behavior.

Conformational Analysis: Modeling the conformational preferences of the this compound side chain, both in isolation and within a peptide context, to understand the influence of the sulfanyl (B85325) group on local structure.

Interaction Energy Calculations: Quantifying the energies of the non-covalent interactions discussed in section 9.4. researchgate.net This would provide a theoretical framework for understanding its role in molecular recognition and protein folding.

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for oxidation, bioconjugation, and other chemical transformations to provide a detailed mechanistic understanding that can guide the design of new reactions. acs.orgacs.org

Computational Method Target Property Research Goal
Density Functional Theory (DFT)pKa, Redox Potential, BDEPredict fundamental chemical reactivity and guide redox studies. researchgate.nettandfonline.com
Molecular Dynamics (MD)Conformational landscape, solvationUnderstand dynamic behavior in peptides and proteins.
Quantum Theory of Atoms in Molecules (QTAIM)Non-covalent interaction energiesQuantify the strength of H-bonds, S-π, and cation-π interactions.
Ab Initio MethodsReaction pathways and transition statesElucidate mechanisms for synthesis and bioconjugation. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.